

Comparative Technical Guide: Everolimus Impurity A vs. Impurity E[3][4]

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Compound of Interest

Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

Cat. No.: B8818437

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Executive Summary

In the development and quality control of Everolimus (an mTOR inhibitor), distinguishing between impurities arising from the starting material and those generated during synthesis is critical.[1][3][4]

- Impurity A (Sirolimus): The unreacted parent compound (Starting Material).[1][2][3][5] It is pharmacologically active and potent.
- Impurity E (Process-Related): Typically identified as 42-O-Formyl Rapamycin (EP designation).[1][2][3][5][6] It is a process-related side product formed during the alkylation or work-up steps.[1][2][3]

Differentiating these two is analytically challenging due to their structural similarity (macrocyclic lactone backbone) but essential due to their differing toxicological and pharmacological profiles.[1][2][3]

Structural & Mechanistic Origins[1][2][3][7]

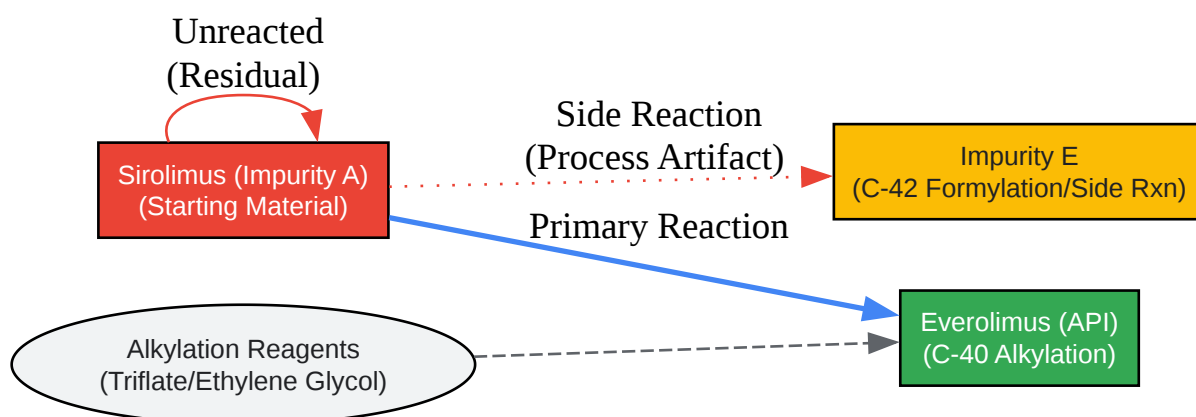
Understanding the chemical origin of these impurities allows for better upstream control during synthesis.

Chemical Identity

Feature	Impurity A (Sirolimus)	Impurity E (EP Designation)
Chemical Name	Rapamycin	42-O-Formyl Rapamycin (or related isomer)
CAS Number	53123-88-9	1237826-25-3
Classification	Starting Material (Parent)	Process-Related Impurity (Side-Product)
Molecular Formula		
Molecular Weight	914.17 g/mol	~942.18 g/mol
Polarity	High Lipophilicity	Moderate-High Lipophilicity (Formyl group reduces polarity vs OH)

Synthesis Pathway & Impurity Formation

Everolimus is synthesized by alkylating Sirolimus at the C-40 position.[3][5] Impurity A is the result of incomplete conversion. Impurity E arises from side-reactions, often involving the acylation/formylation of the cyclohexyl hydroxyl group (C-42) or regio-isomerism.[1][2][3]



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Figure 1: Mechanistic origin of Impurity A (Residual) versus Impurity E (Side-Reaction) during Everolimus synthesis.

Analytical Performance: HPLC/UPLC Separation

Separating these macrocycles requires high-resolution chromatography because their hydrophobicity (LogP > 6) causes them to co-elute on standard C18 columns if the gradient is not optimized.^{[1][2][3]}

Chromatographic Behavior^{[1][2][4][8][9]}

- Impurity A (Sirolimus): Lacks the polar 2-hydroxyethyl chain present in Everolimus.^{[1][2][3][5]} It is more hydrophobic and typically elutes after Everolimus in Reversed-Phase (RP) modes.^{[1][2][3]}
- Impurity E: The formyl group (ester) is less polar than the free hydroxyl group it replaces.^{[1][3][5]} Therefore, Impurity E is also highly hydrophobic and often elutes close to or after Impurity A, creating a "critical pair" scenario.^[1]

Validated Analytical Protocol (LC-UV/MS)

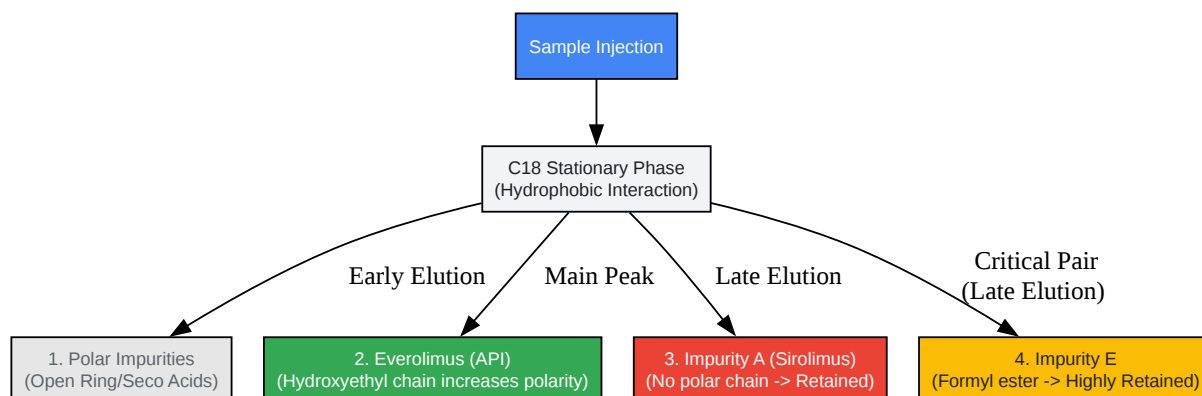
This protocol ensures baseline resolution (

) between the API, Impurity A, and Impurity E.^{[1][2][3]}

System: UPLC or High-Performance Liquid Chromatography (HPLC) Detector: UV at 278 nm (Targeting the triene conjugated system common to all rapalogues).^{[1][2][3][5]}

Parameter	Condition	Rationale
Column	C18 (e.g., YMC-Pack Pro C18 or Zorbax SB-C18), mm, 3 m	High carbon load required for retention of macrocycles.[1][2][3][5]
Column Temp	-	Elevated temperature improves mass transfer and sharpens peaks for large molecules.[1][2][3]
Mobile Phase A	Ammonium Acetate (10-20 mM) or Formate in Water	Buffering is crucial to prevent lactone ring hydrolysis.[1][2][3][5]
Mobile Phase B	Acetonitrile (ACN) / Methanol (50:[1][2][3]50)	ACN provides sharpness; MeOH modifies selectivity for the isomers.[1][3]
Gradient	0 min: 50% B 15 min: 85% B	Slow gradient rise is necessary to separate the lipophilic cluster (A, E, and API).[1][3]

Separation Logic Diagram



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Figure 2: Elution order in Reversed-Phase Chromatography. Impurity A and E are late-eluting due to high lipophilicity.^{[1][2][3][5]}

Biological & Toxicological Comparison

The distinction between A and E is not merely analytical; it impacts the safety profile of the drug product.

Potency (mTOR Inhibition)^{[1][2][3][10]}

- Impurity A (Sirolimus): High Potency.^{[1][2][3][5][7]} As the parent compound, Sirolimus is a potent immunosuppressant.^[8] High levels of Impurity A can alter the therapeutic dosage and side-effect profile (e.g., different pharmacokinetic half-life than Everolimus).^{[1][2][3][5]}
- Impurity E: Variable/Lower Potency.^{[3][5]} Modifications at the C-42 position (cyclohexyl ring) or formylation can sterically hinder binding to the FKBP12-mTOR complex.^{[1][2][3]} However, it is structurally conserved enough to potentially cause off-target effects or competitive inhibition.^{[1][2]}

Regulatory Limits (ICH Q3A/B)

- Impurity A: Often treated as a "Qualified Impurity" because it is a known API with established safety data.[3][5] Limits may be higher (e.g., 0.5% - 1.0%) compared to unknown impurities. [1][2][3][5]
- Impurity E: Must be controlled as a "Related Substance." [3] If it exceeds the identification threshold (typically 0.10%), it requires characterization. [1][2][3] If it exceeds the qualification threshold (0.15% or higher depending on dose), safety studies are required. [1][2][3]

References

- European Directorate for the Quality of Medicines (EDQM). Everolimus Monograph 2918. [3] European Pharmacopoeia. [3][5] (Defines Impurity A as Sirolimus and lists specific impurities).
 - [\[Link\]](#) [1][2][3]
- BOC Sciences. **Everolimus EP Impurity E** Data Sheet (CAS 1237826-25-3). [1][2][3][5] (Confirming chemical identity as 42-O-Formyl derivative).
- Naga Babu, A., et al. "Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form." [5] Asian Journal of Chemistry, 2019. [1][9][10] (Experimental data on LOQ and separation of Impurity A and E).
 - [\[Link\]](#) [1][2][3][6][11][7][10][12][13]
- PubChem. **Everolimus EP Impurity E** Compound Summary.
 - [\[Link\]](#) [1][2][3]
- ICH Guidelines. Impurities in New Drug Substances Q3A(R2). (Regulatory framework for impurity thresholds). [1][2][3][5]
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